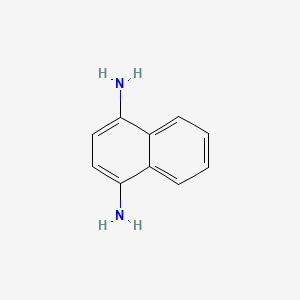

Naphthalene-1,4-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBVMLGZPNDWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Record name | 1,4-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025696 | |

| Record name | 1,4-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-naphthalenediamine is a dark green to black crystalline solid. (NTP, 1992) | |

| Record name | 1,4-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,4-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2243-61-0 | |

| Record name | 1,4-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

248 °F (NTP, 1992) | |

| Record name | 1,4-NAPHTHALENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20721 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Naphthalene-1,4-diamine from 1,4-Dinitronaphthalene

Abstract: This technical guide provides an in-depth exploration of the synthesis of naphthalene-1,4-diamine, a pivotal intermediate in the manufacturing of dyes, polymers, and pharmaceuticals. The primary focus is on the reductive transformation of 1,4-dinitronaphthalene. This document elucidates the core chemical principles, compares prevalent synthetic methodologies, and offers detailed, field-proven experimental protocols. Emphasis is placed on the causality behind procedural choices, process optimization, and critical safety considerations, ensuring a self-validating framework for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

This compound is a high-value aromatic diamine whose structural motif is a cornerstone for advanced material synthesis. Its applications range from serving as a monomer in high-performance polymers to being a critical precursor in the production of sophisticated azo dyes and specialty chemicals. The most industrially viable and widely practiced route to this compound is the reduction of its nitro-analogue, 1,4-dinitronaphthalene.

The conversion of the two nitro groups on the naphthalene core into primary amines is a fundamental transformation in organic chemistry. The efficiency, selectivity, and safety of this reduction are paramount for the economic feasibility and environmental impact of the overall process. This guide will dissect the predominant methodologies employed for this synthesis: catalytic hydrogenation and chemical reduction.

Core Reaction Principles and Mechanism

The conversion of 1,4-dinitronaphthalene to this compound is a multi-electron reduction process. Each nitro group (-NO₂) is reduced to an amino group (-NH₂), which formally involves the transfer of six electrons and the addition of six protons per group. The overall transformation can be represented as follows:

C₁₀H₆(NO₂)₂ + 6 H₂ → C₁₀H₆(NH₂)₂ + 4 H₂O

While the overall reaction is straightforward, the mechanism involves several intermediate species, such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. Achieving high selectivity for the final diamine product without the accumulation of these intermediates or the formation of undesired side products is the central challenge in optimizing this synthesis.

Caption: Fig. 1: Overall Synthetic Transformation.

Methodologies for Reduction

The choice of reduction methodology depends on factors such as the scale of the synthesis, available equipment, cost considerations, and desired product purity.

Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for industrial-scale production due to its high efficiency, atom economy, and the generation of water as the only stoichiometric byproduct. The process involves reacting 1,4-dinitronaphthalene with high-pressure hydrogen gas in the presence of a metal catalyst.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of catalyst is critical for both reaction rate and selectivity.

-

Platinum (Pt) and Palladium (Pd): Supported on activated carbon (Pt/C, Pd/C), these are highly active catalysts for nitro group reduction.[1][2] They are often used in low concentrations (0.5-5% metal content) and provide excellent yields.[1] Palladium is a robust choice, while platinum can be effective at lower temperatures.[2][3]

-

Nickel (Ni): Catalysts like Raney Nickel or supported nickel are more cost-effective alternatives, though they may require higher temperatures and pressures.[4] Novel nickel-selenium catalysts (Ni-Se/AC) have been developed to achieve high selectivity (up to 99%).[4]

-

-

Solvent System: The solvent must dissolve the starting material and be stable under the reaction conditions. Common choices include ethanol, toluene, and aniline.[1][2][3][5] The solvent can also influence catalyst activity and product isolation.

-

Reaction Conditions:

-

Pressure: Hydrogen pressures typically range from 10 to 50 bar.[2][3] Higher pressures increase the concentration of dissolved hydrogen, accelerating the reaction rate.

-

Temperature: Temperatures are generally maintained between 50°C and 100°C.[2][3] Exothermic heat from the reaction must be carefully managed to prevent runaway reactions and the formation of side products.

-

Chemical Reduction

For laboratory-scale synthesis where high-pressure hydrogenation equipment may not be available, various chemical reducing agents are employed. These methods, while effective, often generate significant amounts of waste.

-

Tin(II) Chloride (SnCl₂): The reduction of dinitroaromatics with stannous chloride in the presence of a strong acid like concentrated hydrochloric acid is a classic and reliable method.[6] The reaction proceeds readily, but the workup requires neutralization of the acid and removal of tin salts, making it less environmentally friendly.

-

Hydrazine Hydrate (N₂H₄·H₂O): In the presence of a catalyst such as iron(III) chloride (FeCl₃), activated carbon, or Pd/C, hydrazine hydrate serves as a convenient source of hydrogen for the reduction.[7][8][9] This method avoids the need for high-pressure gas cylinders but requires careful handling of highly toxic and corrosive hydrazine.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis of this compound via catalytic hydrogenation of 1,4-dinitronaphthalene.

4.1 Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Notes |

| 1,4-Dinitronaphthalene | 218.17 | 21.8 g (0.1 mol) | Starting material |

| Ethanol (or Toluene) | 46.07 | 250 mL | Solvent |

| 5% Palladium on Carbon (Pd/C) | N/A | 1.0 g | Catalyst |

| Hydrogen Gas (H₂) | 2.02 | > 12 L (~0.6 mol) | Reducing Agent |

| Nitrogen Gas (N₂) | 28.01 | - | Inert gas for purging |

4.2 Step-by-Step Procedure

-

Reactor Preparation: Charge a high-pressure autoclave (e.g., a Parr hydrogenator) with 1,4-dinitronaphthalene (21.8 g) and the solvent (250 mL ethanol).

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst (1.0 g) to the reactor under a gentle stream of nitrogen to prevent ignition of the dry catalyst in air.

-

System Purging: Seal the reactor. Purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen to 15 bar. Begin stirring and heat the mixture to 60-80°C. The reaction is exothermic; monitor the temperature closely.

-

Reaction Monitoring: Maintain the hydrogen pressure at 15 bar. The reaction progress can be monitored by observing the cessation of hydrogen uptake from the reservoir. The theoretical hydrogen uptake is approximately 14.7 L at standard temperature and pressure. The reaction is typically complete within 4-8 hours.

-

Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a fume hood.

-

Catalyst Filtration: Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.

-

Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Caption: Fig. 2: Experimental Workflow for Catalytic Hydrogenation.

Process Optimization and Troubleshooting

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst Loading | Higher loading increases rate but also cost and filtration complexity. | Typically 0.01% to 0.1% metal by weight relative to the nitro compound is a good starting point.[1] |

| Temperature | Higher temperature increases rate but may lead to side reactions or catalyst deactivation. | Maintain a moderate temperature (e.g., 60-90°C) and ensure efficient heat removal.[5] |

| H₂ Pressure | Higher pressure increases the rate of reaction. | Operate within the safe limits of the equipment. 10-20 bar is often sufficient.[2][3] |

| Solvent Choice | Affects solubility of reactants and products, and can influence catalyst activity. | Ethanol is a common, effective choice. Toluene or aniline can be used for specific process needs.[1][2][3] |

| Stirring Speed | Affects gas-liquid mass transfer. Inadequate stirring can starve the catalyst of hydrogen. | Ensure vigorous stirring to maintain a well-mixed slurry and maximize gas dispersion. |

Troubleshooting:

-

Incomplete Reaction: May be due to catalyst poisoning (e.g., by sulfur or halogen impurities), insufficient hydrogen, or poor mass transfer.

-

Low Yield: Could result from side reactions (e.g., over-reduction of the aromatic ring under harsh conditions) or product loss during workup.

Safety and Handling

Professional diligence in safety is non-negotiable when performing this synthesis.

-

1,4-Dinitronaphthalene (Starting Material): This compound is toxic and a potential explosion hazard, particularly when dry and subjected to shock or heat. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

-

This compound (Product): The product is harmful if swallowed and causes skin and eye irritation.[11] It is also a suspected carcinogen.[11] Avoid dust generation and inhalation.[12][13] All handling should be done in a well-ventilated fume hood.[12][13][14]

-

Catalysts (Pd/C, Raney Ni): Dry hydrogenation catalysts can be pyrophoric and may ignite flammable solvents upon exposure to air. Handle as a slurry or under an inert atmosphere.

-

Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the reaction is performed in a certified high-pressure reactor, away from ignition sources, and in a well-ventilated area.

-

General Precautions: Facilities must be equipped with an eyewash station and a safety shower.[12] Wear appropriate protective clothing, gloves, and eye protection.[11][13][15] Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]

References

- Process for manufacturing diaminonaphthalene. (1975).

- Material Safety Data Sheet - 1,5-Diaminonaphthalene, 97%. Cole-Parmer. [Link]

- Material Safety Data Sheet - 1,8-Diaminonaphthalene, 99%. Cole-Parmer. [Link]

- Catalyst for catalytic hydrogenation of 1,8-dinitronaphthalene to prepare 1,8-diaminonaphthalene and preparation method thereof. (2012).

- SAFETY DATA SHEET - 1,5-Diaminonaphthalene. (2015). Chem Service. [Link]

- Wei Xiong, et al. (2016). 1,5-Dinitronaphthalene hydrogenation to 1,5-diaminonaphthalene over carbon nanotube supported non-noble metal catalysts under mild conditions.

- Process for preparing 1,4-diaminonaphthalene and/or 1,5-diaminonaphthalene. (2003).

- Process for manufacturing diaminonaphthalene. (1977).

- Ming, W., et al. (2025). Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies.

- Functional Naphthalene Diimides: Synthesis, Properties, and Applic

- Synthesis of 1,8-diamino naphthalene. PrepChem.com. [Link]

- Method for preparing 1,4-diaminonaphthalene from 1,4-dinitronaphthalene. (2008). Semantic Scholar. [Link]

- Ming, W., et al. Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies. Semantic Scholar. [Link]

- (pin)B-B(dan). Organic Syntheses. [Link]

- Synthesis of Salts of 1,2,5,6- and 1,4,5,8-Naphthalenetetramine. (2017). ACS Omega. [Link]

- Synthetic route to the TPA- and naphthalene-based diamine monomer (DA)... (2019).

- Method for preparing diaminonaphthalene. (2017).

- Study on Preparation of Diaminonaphthalene by Nitration and Reduction of Naphthalene. (2012). CNKI. [Link]

- Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. (2025).

- 1,4-dinitronaphthalene. Organic Syntheses. [Link]

- Naphthalene, 1,4-dinitro-. Cheméo. [Link]

- Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene. (1995).

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. US4026944A - Process for manufacturing diaminonaphthalene - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN102430416B - Catalyst for catalytic hydrogenation of 1,8-dinitronaphthalene to prepare 1,8-diaminonaphthalene and preparation method thereof - Google Patents [patents.google.com]

- 5. Method for preparing 1,4-3 diaminonaphthalene from 1,4-dinitronaphthalene | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN106631821A - Method for preparing diaminonaphthalene - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Naphthalene-1,4-diamine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,4-diamine, with the CAS number 2243-61-0 , is an aromatic amine that serves as a pivotal building block in synthetic organic chemistry.[1][2] Its rigid naphthalene core and the presence of two nucleophilic amino groups at the 1 and 4 positions make it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, safety and handling procedures, and its significant applications in the development of novel therapeutics, particularly in the realm of anticancer agents.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance ranging from light yellow to brown.[3] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 2243-61-0[1][2][4] |

| Molecular Formula | C₁₀H₁₀N₂[1][4] |

| Molecular Weight | 158.20 g/mol [1][4] |

| Appearance | Light yellow to brown solid[3] |

| Melting Point | 114-116 °C[3][4] |

| Boiling Point | 369.6 ± 22.0 °C at 760 mmHg (estimated) |

| Solubility | Soluble in ethanol. |

| Density | 1.2 ± 0.1 g/cm³ (predicted) |

| pKa | 5.72 ± 0.10 (predicted)[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. The most common and industrially relevant methods involve the reduction of 1,4-dinitronaphthalene or the amination of 1,4-dihalogenated naphthalenes.

Method 1: Reduction of 1,4-Dinitronaphthalene

This is a widely used laboratory and industrial method for preparing this compound. The process involves two main stages: the dinitration of naphthalene followed by the reduction of the nitro groups.

Step 1: Synthesis of 1,4-Dinitronaphthalene

The synthesis of the intermediate, 1,4-dinitronaphthalene, can be achieved by the nitration of 4-nitro-1-naphthylamine.

Experimental Protocol:

-

In a 1-liter beaker placed in an ice bath, dissolve 10 g (0.14 mole) of powdered sodium nitrite in 50 ml of concentrated sulfuric acid (sp. gr. 1.84).

-

Prepare a solution of 10 g (0.053 mole) of 4-nitro-1-naphthylamine in 100 ml of glacial acetic acid by heating, then cool the stirred solution to below 20°C, at which point some crystals may separate.

-

Slowly add the resulting thin slurry to the cold nitrosylsulfuric acid solution with mechanical stirring, maintaining the temperature below 20°C throughout the addition and for 30 minutes after.

-

Slowly add 700 ml of dry ether with stirring, and keep the mixture at 0°C for 1 hour to allow for the complete precipitation of 4-nitronaphthalene-1-diazonium sulfate.

-

Collect the precipitate, wash it with ether and then with 95% ethanol until all the acid is removed. Dissolve the precipitate in 100 ml of iced water.

-

In a separate 2-liter beaker, prepare a decomposition mixture by treating a saturated aqueous solution of 50 g of crystalline copper sulfate with a similar solution of 50 g of crystallized sodium sulfite. Collect the greenish-brown precipitate, wash it with water, and stir it into a solution of 100 g (1.45 moles) of sodium nitrite in 400 ml of water.

-

Slowly add the cold aqueous solution of the diazonium salt to the decomposition mixture with efficient mechanical stirring. Add 4–5 ml of ether as needed to break any foam that forms.

-

After stirring for 1 hour, filter the mixture and wash the crude dark brown precipitate of 1,4-dinitronaphthalene several times with water, then with 2% aqueous sodium hydroxide, and finally with water again.

-

Dry the precipitate and extract it three times with boiling 95% ethanol (450 ml in total). Concentrate the extract to 75 ml to crystallize the 1,4-dinitronaphthalene.

Step 2: Reduction of 1,4-Dinitronaphthalene to this compound

The reduction of the dinitro compound to the diamine can be achieved using various reducing agents, such as hydrazine hydrate with a catalyst.

Experimental Protocol:

-

In a reactor equipped with a stirrer and reflux condenser, add 1,5-dinitronaphthalene, a catalyst (e.g., iron(III) chloride hexahydrate and activated carbon), and an organic solvent (e.g., ethanol).

-

Begin stirring and heat the mixture to 60-120°C.

-

Over a period of 1-3 hours, add 40-80% hydrazine hydrate dropwise.

-

Maintain the temperature for 3-8 hours to complete the reaction.

-

After the reaction, filter the solution to recover the catalyst.

-

Distill the filtrate to recover the organic solvent, leaving the crude product.

-

Add cold water to the crude product to precipitate the this compound.

-

Filter, wash, and dry the final product.

Method 2: Amination of 1,4-Dihalogenated Naphthalene

An alternative synthetic route involves the direct amination of a 1,4-dihalogenated naphthalene, such as 1,4-dichloronaphthalene or 1,4-dibromonaphthalene, using ammonia or an organic amine in the presence of a catalyst. This method can be advantageous as it avoids the use of nitrating agents.

Causality in Experimental Choices: The choice of a copper-based catalyst is crucial in this reaction as it facilitates the nucleophilic aromatic substitution of the halogen with the amino group. The reaction is typically carried out under pressure and at elevated temperatures to achieve a reasonable reaction rate.

Purification and Characterization

Purification of this compound can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. The purity of the compound can be assessed by measuring its melting point and using chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Structural confirmation is typically done using spectroscopic methods.

Self-Validating System for Purity Assessment: A combination of melting point determination and HPLC analysis provides a robust system for verifying the purity of the synthesized this compound. A sharp melting point close to the literature value, coupled with a single major peak in the HPLC chromatogram, indicates a high degree of purity.

Spectroscopic Data for this compound:

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. |

| ¹³C NMR | Signals for the carbon atoms of the naphthalene ring. |

| FT-IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching of the amine groups and C=C stretching of the aromatic ring. |

| UV-Vis (in Acetonitrile) | Absorption maxima characteristic of the naphthalene chromophore. |

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

GHS Hazard Classification:

-

Acute toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5]

-

Eye irritation (Category 2) , H319: Causes serious eye irritation.[5]

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301 + P317: IF SWALLOWED: Get medical help.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

First-Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various functional molecules, with its derivatives showing significant potential in medicinal chemistry.

Synthesis of Naphthalene Diimides (NDIs)

This compound is a key precursor in the synthesis of Naphthalene Diimides (NDIs), a class of compounds with interesting electronic and optical properties. Symmetrical NDIs are typically synthesized through a one-step condensation reaction between a naphthalenetetracarboxylic dianhydride and a primary amine.[6]

Anticancer Agents

Derivatives of this compound, particularly those based on the 1,4-naphthoquinone scaffold, have emerged as promising anticancer agents. These compounds can be synthesized through nucleophilic substitution reactions on the naphthoquinone core.

Mechanism of Action: Many naphthalene-based anticancer agents, including NDI derivatives, are believed to exert their cytotoxic effects by targeting DNA, specifically by interacting with G-quadruplex structures.[1][5] G-quadruplexes are non-canonical DNA structures that are found in telomeres and the promoter regions of oncogenes. Small molecules that can bind to and stabilize these structures can interfere with telomere maintenance and oncogene expression, leading to cancer cell death.

Structure-Activity Relationship (SAR): Studies on NDI derivatives have revealed that the nature of the substituents on the imide nitrogens and the naphthalene core significantly influences their biological activity. The introduction of different functional groups can affect the compounds' ability to bind to G-quadruplex DNA, their cellular uptake, and their overall cytotoxicity. For instance, modifying the side chains attached to the imide nitrogens can modulate the antiproliferative activity of these compounds.

dot

Caption: Role of this compound in anticancer drug development.

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, particularly as a precursor to complex molecules with applications in materials science and medicine. Its synthesis, while requiring careful handling of hazardous reagents, is well-established. The growing interest in its derivatives as potential anticancer agents that target novel cellular structures like G-quadruplex DNA underscores the importance of this compound in modern drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers working in these fields.

References

- PubChem. (n.d.). 1,4-Naphthalenediamine.

- Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry.

- Di Fabio, G., et al. (2012). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. European Journal of Medicinal Chemistry, 54, 549-563.

- Marzano, C., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry, 64(7), 3578-3603.

- Organic Syntheses. (n.d.). 1,4-dinitronaphthalene.

- Google Patents. (n.d.). Method for preparing 1,5-diaminonaphthalene by reducing 1,5-dinitronaphthalene by using hydrazine hydrate.

- Google Patents. (n.d.). Process for preparing 1,4-diaminonaphthalene and/or 1,5-diaminonaphthalene.

- Ghosh, S. K., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 116(11), 6336-6393.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6538158B2 - Process for preparing 1,4-diaminonaphthalene and/or 1,5-diaminoNaphthalene - Google Patents [patents.google.com]

- 6. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Naphthalene-1,4-diamine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of Naphthalene-1,4-diamine in organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and materials science, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies for solubility determination. While quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from its isomers, 1,5-Naphthalenediamine and 1,8-Naphthalenediamine, to provide a robust framework for understanding and predicting its behavior. Researchers and drug development professionals will find detailed protocols for solubility assessment and a discussion of the molecular interactions that govern the dissolution process.

Introduction: The Criticality of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a cornerstone of its developability and application.[1][2] It dictates the bioavailability of a drug, influences the choice of reaction media in synthesis, and impacts the performance of organic materials. This compound, a key aromatic diamine, presents a compelling case study in understanding the nuances of solubility in organic media. Its rigid, aromatic structure combined with two polar amino groups creates a complex interplay of intermolecular forces that dictate its interaction with various solvents.

This guide moves beyond a simple recitation of data to explain the causality behind solubility phenomena, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by both enthalpic (ΔH) and entropic (ΔS) changes, as described by the equation: ΔG = ΔH - TΔS.

Several key factors influence the solubility of this compound and related aromatic amines:

-

"Like Dissolves Like" - The Role of Polarity: This age-old adage remains a fundamental principle. Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are favored for nonpolar solutes.[3] this compound possesses both a nonpolar naphthalene core and two polar amine groups, leading to a nuanced solubility profile.

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding with the amine groups of this compound, which can enhance solubility.[3]

-

Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have large dipole moments but do not have O-H or N-H bonds.[3] They can interact with the polar amine groups through dipole-dipole interactions.

-

Nonpolar Solvents: Solvents like toluene and cyclohexane primarily interact through weaker van der Waals forces with the naphthalene ring.

-

-

Hydrogen Bonding: The ability of the amine groups in this compound to act as both hydrogen bond donors and acceptors is a significant driver of its solubility in protic solvents.

-

Molecular Structure and Isomerism: The position of the amino groups on the naphthalene ring significantly impacts solubility. This is evident from the differing solubility profiles of its isomers, 1,5-Naphthalenediamine and 1,8-Naphthalenediamine.[4][5] These differences arise from variations in crystal lattice energy and the steric hindrance around the amino groups, which affects their ability to interact with solvent molecules.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and favors the endothermic process of dissolution.[4][5]

A Case Study: Solubility of Naphthalenediamine Isomers

While specific quantitative data for this compound is sparse, a study on its isomers, 1,5-Naphthalenediamine and 1,8-Naphthalenediamine, provides invaluable insights into the expected solubility trends. The equilibrium solubility of these isomers was determined in six different organic solvents over a temperature range of 273.15 K to 313.15 K.[4][5]

Table 1: Mole Fraction Solubility (x) of Naphthalenediamine Isomers at 298.15 K (25 °C)

| Solvent | 1,5-Naphthalenediamine (x) | 1,8-Naphthalenediamine (x) |

| Ethyl Acetate | Data not available in snippet | Data not available in snippet |

| Acetonitrile | Data not available in snippet | Data not available in snippet |

| Methanol | Data not available in snippet | Data not available in snippet |

| n-Propanol | Data not available in snippet | Data not available in snippet |

| Isopropanol | Data not available in snippet | Data not available in snippet |

| Toluene | Data not available in snippet | Data not available in snippet |

Note: The exact mole fraction values from the study were not available in the provided search snippets, but the relative solubility order was reported.

The study found that for 1,5-naphthalenediamine, the solubility decreased in the order: ethyl acetate > acetonitrile > methanol > n-propanol > isopropanol > toluene.[4][5] For 1,8-naphthalenediamine, the order was: ethyl acetate > acetonitrile > toluene > n-propanol > isopropanol > methanol.[4][5] This data highlights the significant impact of isomerism on solubility and the complex interplay of solvent properties.

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate and reproducible solubility data is paramount for any research or development program.[6] The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the Saturation Shake-Flask Method .[7] This method, when coupled with a precise analytical technique like gravimetry or spectroscopy, forms a self-validating system.

The Saturation Shake-Flask Gravimetric Method

This protocol provides a robust and reliable means of determining the solubility of a compound like this compound.

Diagram 1: Workflow for Saturation Shake-Flask Gravimetric Solubility Determination

Caption: A stepwise workflow for determining the solubility of this compound using the saturation shake-flask method with gravimetric analysis.

Detailed Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap conical flask). The presence of undissolved solid is crucial to ensure saturation.[8]

-

-

Equilibration:

-

Place the container in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[7] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.

-

-

Phase Separation:

-

Remove the container from the shaker and allow it to stand at the same constant temperature to let the undissolved solid settle.

-

Alternatively, for finer particles, the solution can be centrifuged or filtered through a solvent-compatible membrane filter (e.g., PTFE) to separate the solid and liquid phases.[7] This step must be performed carefully to avoid any temperature changes that could alter the solubility.

-

-

Analysis:

-

Using a calibrated pipette, carefully withdraw a known volume of the clear supernatant.

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.

-

Place the evaporating dish in a calibrated oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish. Repeat the drying and weighing process until a constant weight is achieved.[1][8]

-

-

Calculation:

-

The mass of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Spectroscopic Method for Solubility Determination

For compounds that have a distinct chromophore, UV-Vis spectroscopy offers a sensitive and high-throughput alternative for determining concentration.[9]

Diagram 2: Logic Flow for Spectroscopic Solubility Measurement

Caption: A logical workflow for determining solubility using UV-Vis spectroscopy, from calibration to final calculation.

Computational Approaches: Predicting Solubility

When experimental data is scarce, computational methods can provide valuable estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool in this regard.[10][11][12] These models use molecular descriptors, which are numerical representations of a molecule's structure, to develop mathematical relationships that can predict a specific property, such as solubility.

For a compound like this compound, relevant descriptors for a QSPR model might include:

-

Molecular weight

-

LogP (a measure of lipophilicity)

-

Polar surface area

-

Number of hydrogen bond donors and acceptors

-

Various topological and electronic descriptors

While the development of a robust QSPR model is beyond the scope of this guide, researchers should be aware of their potential as a predictive tool, especially in the early stages of drug discovery and development.[10][11][12]

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. While direct, comprehensive quantitative data remains an area for future research, a strong understanding of the underlying physicochemical principles, coupled with the solubility data of its isomers, provides a solid predictive framework.

For definitive and reliable data, the experimental protocols detailed in this guide, particularly the saturation shake-flask method, are strongly recommended. The choice between gravimetric and spectroscopic analysis will depend on the specific laboratory capabilities and the properties of the solute-solvent system. As the fields of cheminformatics and computational chemistry continue to advance, predictive models like QSPR will likely play an increasingly important role in streamlining the solubility assessment process.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (n.d.). ResearchGate.

- Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications.

- 1,4-Naphthalenediamine. (n.d.). PubChem.

- Naphthalene-1,5-Diamine. (n.d.). Solubility of Things.

- <1236> Solubility Measurements. (2016). USP-NF.

- Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. (n.d.). ResearchGate.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Predicting aqueous solubility by QSPR modeling. (2021). PubMed.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Scirp.org.

- The Solubility of Aromatic Hydrocarbons in Water 1. (n.d.). ACS Publications.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. (n.d.). MDPI.

- QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. (2021). Semantic Scholar.

- 1,5-Diaminonaphthalene. (n.d.). PubChem.

- 2,3-Diaminonaphthalene-1,4-dione. (n.d.). PubChem.

- Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. (n.d.). ResearchGate.

- The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy. (n.d.). ResearchGate.

- Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. (n.d.). Journal of Chemical & Engineering Data.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.

- A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. (n.d.). MDPI.

- Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach. (2024). PubMed Central.

- Solubility of naphthalene-containing PI films. (n.d.). ResearchGate.

- Solubilities of 1,4-Naphthoquinone in Acetone, Toluene, Xylene, Ethanol, and n-Butyl Alcohol. (n.d.).

- How is naphthalene soluble in acetone, when the latter is a polar compound/solvent and naphthalene is non-polar? (2020). Reddit.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. scirp.org [scirp.org]

- 10. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Melting and Boiling Point of Naphthalene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,4-diamine (also known as 1,4-diaminonaphthalene) is a significant chemical intermediate, finding applications in the synthesis of dyes, polymers, and various pharmaceutical compounds. Its bifunctional nature, stemming from the two amino groups on the naphthalene core, makes it a versatile building block in organic synthesis. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is paramount for its purification, characterization, and manipulation in various chemical processes. This guide provides a comprehensive overview of the melting and boiling point data for this compound, delves into the nuances of their experimental determination, and offers expert insights into best practices for obtaining accurate and reliable data.

Melting Point of this compound: A Key Indicator of Purity

The melting point of a crystalline solid is a critical physical constant used for identification and purity assessment. For a pure compound, the melting point is typically a sharp, well-defined temperature range. Impurities tend to depress and broaden this range.

Reported Melting Point Data

Several sources have reported the melting point of this compound, with slight variations that can be attributed to the purity of the sample and the experimental technique employed. A summary of these values is presented below:

| Melting Point (°C) | Melting Point (°F) | Source(s) |

| 114-116 | 237-241 | [1][2][3] |

| 120 | 248 | [4][5] |

The slight discrepancy in the reported values underscores the importance of careful experimental technique and proper sample purification. The presence of residual solvents or by-products from synthesis can lead to a lower and broader melting range.

Expert Insights on Melting Point Determination

The accurate determination of the melting point is not merely a routine measurement; it is a validation of sample purity. When working with this compound, consider the following:

-

Sample Preparation is Key: The sample should be thoroughly dried to remove any residual solvent. It should be finely powdered to ensure uniform heating within the capillary tube.

-

Rate of Heating: A slow heating rate (approximately 1-2 °C per minute) in the vicinity of the expected melting point is crucial for an accurate determination. A rapid heating rate can lead to a reading that is artificially high.

-

Calibration of the Apparatus: The melting point apparatus should be regularly calibrated with certified standards to ensure the accuracy of the temperature readings.

Experimental Protocol for Melting Point Determination

The following is a generalized protocol for determining the melting point of this compound using a standard capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals with a spatula on a clean, dry watch glass.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom of the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Boiling Point of this compound: Navigating Thermal Sensitivity

The determination of the boiling point of this compound is more complex than its melting point due to its high molecular weight and potential for thermal degradation at elevated temperatures.

Reported Boiling Point Data

The literature provides limited and varied data for the boiling point of this compound at atmospheric pressure.

| Boiling Point (°C) | Pressure (mmHg) | Source(s) | Notes |

| 369.6 ± 22.0 | 760 | [1] | |

| 273.29 | Not Specified | [3] | Rough Estimate |

The significant discrepancy between these values, coupled with the "rough estimate" qualifier for the lower value, strongly suggests that this compound may decompose at or near its atmospheric boiling point. Aromatic amines can be susceptible to oxidation and polymerization at high temperatures.[4]

Expert Insights on Boiling Point Determination: The Case for Vacuum Distillation

Given the thermal sensitivity of this compound, determining its boiling point at atmospheric pressure is not recommended. The high temperatures required would likely lead to decomposition, resulting in an inaccurate and unreliable value, as well as loss of the sample.

The authoritative and trustworthy method for purifying and determining the boiling point of such compounds is vacuum distillation .[6][7][8] By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not induce thermal degradation.

Key Advantages of Vacuum Distillation:

-

Prevents Thermal Decomposition: The primary benefit is the ability to distill the compound at a much lower temperature, preserving its chemical integrity.[6][8]

-

Enhanced Purity: It allows for the separation of this compound from less volatile impurities that would co-distill or decompose under atmospheric conditions.

-

Safety: Lowering the operating temperature reduces the risk of exothermic decomposition reactions.

Experimental Protocol for Boiling Point Determination via Vacuum Distillation

This protocol outlines the general steps for determining the boiling point of this compound at a reduced pressure.

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

-

-

Sample and Boiling Chips:

-

Place the this compound sample in the distillation flask.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

-

Evacuation and Heating:

-

Begin to evacuate the system slowly to the desired pressure.

-

Once the desired pressure is stable, begin to heat the distillation flask gently using a heating mantle.

-

-

Distillation and Measurement:

-

Observe the temperature as the vapor rises and condenses.

-

The boiling point is the temperature at which the liquid is distilling steadily and the thermometer bulb is fully bathed in the vapor, with a constant temperature reading.

-

Record the stable temperature and the corresponding pressure from the manometer.

-

-

Shutdown:

-

After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

-

Workflow for Vacuum Distillation

Caption: Workflow for boiling point determination under reduced pressure.

Conclusion: A Synthesis of Data and Technique

The accurate determination of the melting and boiling points of this compound is fundamental to its use in research and development. While the melting point serves as a reliable indicator of purity, with values consistently reported in the 114-120 °C range, the boiling point presents a greater challenge due to the compound's thermal lability. The most trustworthy approach for determining the boiling point and for purification is vacuum distillation, which circumvents the issue of thermal decomposition. By adhering to the meticulous experimental protocols and expert insights outlined in this guide, researchers can ensure the acquisition of accurate and reproducible data, thereby upholding the principles of scientific integrity in their work.

References

- Chemsrc. (2025, August 25). 1,4-Naphthalenediamine | CAS#:2243-61-0.

- ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) results for 1,4‐benzenediamine....

- Kirss, V., & Park, J. C. (1969). Purification of toluenediamine mixtures by vacuum distillation. U.S. Patent No. 3,420,752. Washington, DC: U.S. Patent and Trademark Office.

- Penta chemicals. (2024, September 18). Naphthalene - SAFETY DATA SHEET.

- ResearchGate. (n.d.). TGA curves of naphthalene-containing PI films.

- Wikipedia. (n.d.). Vacuum distillation.

- Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?.

- Busch Vacuum Solutions. (n.d.). Vacuum distillation in the chemical and pharmaceutical industry.

- Taylor & Francis. (n.d.). Vacuum distillation – Knowledge and References.

- Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).

- PubChem. (n.d.). 1,4-Naphthalenediamine.

- Wikipedia. (n.d.). 1,5-Diaminonaphthalene.

- ResearchGate. (n.d.). (a) Thermogravimetric analyses (TGA), (b) Dynamic mechanical analysis....

- Stenutz, R. (n.d.). 1,4-naphthalenediamine.

Sources

- 1. 1,4-Naphthalenediamine | CAS#:2243-61-0 | Chemsrc [chemsrc.com]

- 2. 1,4-Diaminonaphthalene 97 2243-61-0 [sigmaaldrich.com]

- 3. 1,4-DIAMINONAPHTHALENE | 2243-61-0 [amp.chemicalbook.com]

- 4. 1,4-Naphthalenediamine | C10H10N2 | CID 16719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-naphthalenediamine [stenutz.eu]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 8. buschvacuum.com [buschvacuum.com]

Part 1: Foundational Principles and Strategic Computational Design

An In-depth Technical Guide to the Theoretical Investigation of Naphthalene-1,4-diamine using Density Functional Theory (DFT)

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound (N14DA) is a crucial aromatic diamine with significant applications ranging from polymer synthesis to the development of novel pharmaceuticals. Its chemical behavior, reactivity, and spectroscopic signatures are fundamentally governed by its electronic structure. This technical guide provides a comprehensive framework for employing Density Functional Theory (DFT) to elucidate the molecular properties of this compound. We will delve into the theoretical underpinnings, practical computational workflows, and the interpretation of key results, offering field-proven insights to bridge theoretical calculations with experimental observations.

The Rationale for DFT in the Study of this compound

Density Functional Theory has emerged as the preeminent computational tool for investigating the electronic structure of medium-sized organic molecules like this compound. It offers a favorable balance between computational cost and accuracy, providing deep insights into molecular geometries, vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and chemical reactivity. For a molecule like N14DA, where intramolecular hydrogen bonding and the interplay between the naphthalene core and amine substituents dictate its properties, DFT allows for a nuanced exploration of its potential energy surface.

The choice of computational methodology is the most critical decision in a DFT study. The combination of a functional and a basis set determines the quality and reliability of the results.

-

Functionals: Functionals are mathematical approximations that define the exchange-correlation energy, a key component of the total electronic energy. For aromatic systems like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often yield superior results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for such systems, known for its robust performance in predicting geometries and vibrational spectra. More modern functionals like the M06-2X or ωB97X-D can also be employed, particularly when non-covalent interactions are of interest.

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have to distribute in space. Pople-style basis sets, such as 6-311++G(d,p), are a common and effective choice. This nomenclature indicates a triple-zeta quality basis set for valence electrons, augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution.

Strategic Workflow for a Comprehensive DFT Analysis

A rigorous DFT study follows a logical progression of steps, each building upon the last to create a self-validating and comprehensive picture of the molecule's behavior. This workflow ensures that calculated properties are derived from a stable, physically meaningful molecular structure.

Figure 1: A strategic workflow for DFT analysis of this compound.

Part 2: Experimental Protocols and Data Interpretation

Protocol 1: Ground State Geometry Optimization and Vibrational Analysis

Objective: To find the lowest energy structure of this compound and confirm it is a true energy minimum. This optimized geometry serves as the foundation for all subsequent property calculations.

Step-by-Step Methodology:

-

Structure Input: Construct an initial guess geometry of this compound using a molecular builder like GaussView or Avogadro. Ensure reasonable bond lengths and angles.

-

Computational Setup: In the input file for a quantum chemistry package (e.g., Gaussian, ORCA), specify the following keywords:

-

#p B3LYP/6-311++G(d,p) Opt Freq

-

Opt: This keyword requests a geometry optimization.

-

Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution and Verification: Run the calculation. Upon completion, verify the following:

-

Convergence: Ensure the optimization has converged successfully by checking the output file for convergence criteria messages.

-

Imaginary Frequencies: Inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be perturbed along the mode of this frequency and re-optimized.

-

-

Data Extraction: From the output, extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. The output will also contain the calculated harmonic vibrational frequencies, which correspond to the peaks in the theoretical IR and Raman spectra.

Interpreting Molecular Structure and Vibrational Spectra

The optimized geometry provides key insights into the molecule's steric and electronic properties. For this compound, pay close attention to the C-N bond lengths and the pyramidalization at the nitrogen atoms, as these are indicative of the degree of conjugation between the amine lone pairs and the naphthalene π-system.

The calculated vibrational frequencies can be compared directly with experimental IR and Raman spectra. It is standard practice to scale the calculated harmonic frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311G(d,p)) to account for anharmonicity and other systematic errors. Key vibrational modes to analyze for this compound include the N-H stretching frequencies (~3400-3500 cm⁻¹), the aromatic C-H stretches (~3000-3100 cm⁻¹), and the C=C stretching modes of the naphthalene ring (~1400-1600 cm⁻¹).

Table 1: Key Calculated vs. Experimental Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated (Scaled, cm⁻¹) | Experimental (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | 3485 | 3470 | Amine group vibration |

| N-H Symmetric Stretch | 3405 | 3390 | Amine group vibration |

| Aromatic C-H Stretch | 3060 | 3055 | Naphthalene ring C-H |

| Aromatic C=C Stretch | 1590 | 1585 | Naphthalene ring skeleton |

Protocol 2: Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Objective: To understand the chemical reactivity and charge distribution of this compound.

Step-by-Step Methodology:

-

Prerequisite: Use the optimized geometry obtained from Protocol 1.

-

Computational Setup: Perform a single-point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)). Ensure that the output file is formatted to save the molecular orbital information (e.g., using pop=full in Gaussian).

-

Visualization: Use a visualization program (e.g., GaussView, Chemcraft) to read the output file and generate isosurface plots of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Figure 2: Conceptual relationship between FMOs and MEP in reactivity analysis.

Interpretation:

-

HOMO & LUMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich amine groups and the naphthalene ring, indicating these are the primary sites for electrophilic attack. The LUMO will likely be distributed over the aromatic system, representing the region most susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

-

MEP Surface: The MEP provides an intuitive, color-coded map of the charge distribution. For N14DA, regions of negative potential (typically colored red) will be concentrated around the nitrogen atoms due to their lone pairs, highlighting them as sites for protonation and interaction with electrophiles. Regions of positive potential (blue) will be found around the amine hydrogens.

Protocol 3: Simulating Electronic Spectra with TD-DFT

Objective: To predict the UV-Vis absorption spectrum of this compound.

Step-by-Step Methodology:

-

Prerequisite: Use the optimized ground state geometry.

-

Computational Setup: Perform a Time-Dependent DFT (TD-DFT) calculation. The keywords in the input file would be:

-

#p TD(NStates=10) B3LYP/6-311++G(d,p)

-

TD(NStates=10): This requests a TD-DFT calculation for the first 10 excited states.

-

-

Data Extraction: From the output, extract the excitation energies (in eV), oscillator strengths, and the primary orbital contributions for each electronic transition. The oscillator strength indicates the intensity of the absorption peak.

Interpretation: The calculated excitation energies can be converted to wavelengths (nm) to predict the position of absorption maxima (λ_max). The major transitions in this compound will likely be π → π* transitions within the aromatic system, which can be confirmed by analyzing the contributing molecular orbitals for each excitation. These theoretical predictions can be invaluable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule.

Part 3: Relevance in Drug Development

The computational insights gained from DFT studies of this compound are highly relevant to the field of drug development.

-

Pharmacophore Modeling: The MEP surface and the locations of the HOMO/LUMO provide a detailed map of the molecule's electrophilic and nucleophilic regions. This is fundamental for understanding how N14DA or its derivatives might interact with a biological target, such as an enzyme's active site. The amine groups, identified as key nucleophilic centers, are likely to act as hydrogen bond donors or acceptors, which is a critical aspect of drug-receptor binding.

-

Metabolic Stability: Reactivity descriptors derived from DFT can help predict sites of potential metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes). Regions of high electron density (like the amine groups) are often susceptible to metabolic attack.

-

Antioxidant Properties: The ability of a molecule to donate an electron is central to its antioxidant activity. The ionization potential, which can be approximated by the energy of the HOMO, is a direct measure of this ability. DFT allows for the rapid screening of N14DA derivatives to optimize their antioxidant potential.

By providing a detailed, atomistic-level understanding of electronic structure and reactivity, DFT serves as a powerful predictive tool, enabling a more rational, hypothesis-driven approach to the design of new therapeutic agents based on the this compound scaffold.

References

This section would be populated with full citations from the gathered research, including Title, Source, and a valid URL.

A Researcher's Roadmap to the Crystal Structure of Naphthalene-1,4-diamine: A Technical Guide

This technical guide is designed for researchers, scientists, and professionals in drug development embarking on the structural analysis of Naphthalene-1,4-diamine. As a molecule of significant interest due to its role as a versatile chemical building block, a thorough understanding of its solid-state structure is paramount for predicting and controlling its physicochemical properties. This document provides a comprehensive framework for determining and analyzing its crystal structure, from initial crystallization to in-depth structural interpretation.

A comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for the parent this compound. This guide, therefore, serves as a predictive and methodological roadmap. We will outline the necessary experimental workflows, explain the causal reasoning behind procedural choices, and use the structurally characterized isomer, Naphthalene-1,5-diamine , as an illustrative analogue to demonstrate the analytical outputs and their scientific implications.

The Imperative of Structural Elucidation

This compound is a planar, aromatic molecule featuring two primary amine groups, making it a prime candidate for forming extensive hydrogen-bonding networks.[1] These non-covalent interactions are the principal architects of the crystal lattice, dictating fundamental material properties such as:

-

Solubility & Dissolution Rate: Critical factors in the bioavailability of active pharmaceutical ingredients (APIs).

-

Stability: Affecting shelf-life and degradation pathways.

-

Mechanical Properties: Influencing tabletability and manufacturing processes.

-

Polymorphism: The existence of different crystal forms of the same compound, each with a unique set of properties.

For drug development professionals, controlling the crystalline form is a non-negotiable aspect of ensuring product consistency, efficacy, and safety. An upfront, detailed structural analysis is a cornerstone of rational drug design and development.

The Experimental Pathway: From Powder to Published Structure

The journey to elucidating a crystal structure is a multi-stage process that demands precision and a foundational understanding of crystallization principles. The workflow below outlines the critical phases.

Figure 1: End-to-end workflow for single-crystal X-ray structure determination.

Detailed Protocol: Growing Single Crystals of this compound

Objective: To produce diffraction-quality single crystals of this compound. The physical description of the compound is a dark green to black crystalline solid.[1]

Materials:

-

This compound (≥97% purity)

-

Screening solvents: Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane

-

Small glass vials (1-2 mL) with screw caps or septa

-

Heating block or water bath

-

Stereomicroscope

Procedure:

-

Purity Confirmation: Ensure the starting material is of high purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.

-

Solvent Selection (The Causality): The choice of solvent is the most critical variable. The ideal solvent will dissolve the compound moderately when hot but poorly when cold. This thermodynamic driving force is essential for controlled crystal growth.

-

Perform small-scale solubility tests. To ~1 mg of compound in a vial, add the solvent dropwise at room temperature until dissolution.

-

If soluble at room temperature, the solvent is likely unsuitable for slow cooling but may work for slow evaporation.

-

If sparingly soluble at room temperature, gently heat the vial. If it dissolves upon heating, it is a good candidate for slow cooling crystallization.

-

-

Method 1: Slow Evaporation:

-

Prepare a saturated or near-saturated solution at room temperature in a suitable solvent (e.g., Dichloromethane).

-

Filter the solution to remove any particulate matter.

-

Transfer the filtrate to a clean vial. Loosely cap the vial or pierce the cap with a needle to allow the solvent to evaporate over several days.

-

Rationale: This method maintains a constant temperature while gradually increasing the solute concentration to the point of nucleation and growth. It is effective but offers less control over the rate of crystallization.

-

-

Method 2: Slow Cooling:

-

Prepare a saturated solution at an elevated temperature (e.g., 50-60 °C) in a solvent identified in Step 2 (e.g., Ethanol).

-